1-Benzyl 4-tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate
Overview
Description
1-Benzyl 4-tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate is a synthetic organic compound that belongs to the class of diazepanes This compound is characterized by its unique structure, which includes a diazepane ring substituted with benzyl, tert-butyl, and hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 4-tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the diazepane ring, followed by the introduction of the benzyl and tert-butyl groups through nucleophilic substitution reactions. The hydroxymethyl group is often introduced via a hydroxymethylation reaction using formaldehyde under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce production costs. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl 4-tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols or amines.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products:
Oxidation: 1-Benzyl 4-tert-butyl 6-carboxy-1,4-diazepane-1,4-dicarboxylate.
Reduction: this compound alcohol or amine derivatives.
Substitution: Various substituted diazepane derivatives depending on the substituents used.
Scientific Research Applications
1-Benzyl 4-tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a scaffold in drug design, particularly for targeting neurological receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of advanced materials, such as polymers with specific mechanical and thermal properties.
Mechanism of Action
The mechanism by which 1-Benzyl 4-tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate exerts its effects is largely dependent on its interaction with biological targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, in medicinal chemistry, it may act as an agonist or antagonist at neurological receptors, influencing neurotransmitter release and signal transduction pathways.
Comparison with Similar Compounds
1-Benzyl 4-tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate can be compared with other diazepane derivatives:
1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate: Similar structure but with a piperazine ring instead of a diazepane ring.
1-Benzyl 4-tert-butyl 2-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate: Differing in the position of the hydroxymethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential for future applications
Biological Activity
1-Benzyl 4-tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate is a synthetic organic compound belonging to the diazepane class, characterized by a unique seven-membered heterocyclic structure containing two nitrogen atoms. Its molecular formula is with a molecular weight of approximately 364.4 g/mol. The compound features various functional groups, including a benzyl group, tert-butyl group, hydroxymethyl group, and dicarboxylate functionalities. This diverse array of substituents contributes to its potential biological activities and applications in medicinal chemistry and other fields .
General Properties
While specific data on the biological activity of this compound is limited, diazepane derivatives are generally noted for their broad spectrum of biological activities. These compounds have been studied for various applications, including:
- Anxiolytic effects : Some diazepane derivatives exhibit potential anxiolytic properties.
- Antimicrobial properties : Certain analogs have shown effectiveness against various microbial strains.
- Antitumor activity : Compounds within this class are investigated for their potential in cancer treatment.
The unique combination of functional groups in this compound may enhance its biological profile compared to other diazepane derivatives .
The biological effects of this compound are likely mediated through its interactions with specific biological targets. These interactions may involve binding to receptors or enzymes, modulating their activity. For instance, it may function as an agonist or antagonist at neurological receptors, influencing neurotransmitter release and signal transduction pathways .
Comparative Analysis with Similar Compounds
To understand the potential biological activity of this compound better, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
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1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | Piperazine ring instead of diazepane | Potential anxiolytic effects |
1-Benzyl 4-tert-butyl 6-methylene-1,4-diazepane-1,4-dicarboxylate | Methylene group replacing hydroxymethyl | Antimicrobial properties |
1-tert-butyl-4-benzyl-6-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylic acid | Carboxylic acid instead of ester | Antitumor activity |
This table illustrates how variations in structure can influence biological activities and applications. The specific substitution pattern in this compound may confer distinct chemical and biological properties compared to its analogs .
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions. A common method begins with the preparation of the diazepane ring followed by the introduction of the benzyl and tert-butyl groups through nucleophilic substitution reactions. The hydroxymethyl group is often introduced via a hydroxymethylation reaction using formaldehyde under basic conditions .
In scientific research, this compound has several applications:
- Chemistry : It serves as a building block in the synthesis of complex organic molecules and polymers.
- Biology : Investigated as a scaffold in drug design targeting neurological receptors.
- Medicine : Explored for potential therapeutic effects including anti-inflammatory and anti-cancer properties .
Future Directions
Future research should focus on detailed interaction studies to elucidate how this compound behaves in biological systems. Such studies could provide insights into its therapeutic potential and safety profile. Additionally, exploring its derivatives and analogs may yield compounds with enhanced efficacy .
Properties
IUPAC Name |
4-O-benzyl 1-O-tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-19(2,3)26-18(24)21-10-9-20(11-16(12-21)13-22)17(23)25-14-15-7-5-4-6-8-15/h4-8,16,22H,9-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINDULZNDFPHNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC(C1)CO)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676674 | |
Record name | Benzyl tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105187-33-4 | |
Record name | Benzyl tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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